![molecular formula C21H18N2O3 B14260464 4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol CAS No. 139501-99-8](/img/structure/B14260464.png)
4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acridin-9-ylamino)-2,6-dimethoxyphenol: is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate with DNA, thereby affecting various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol typically involves the reaction of acridine derivatives with appropriate phenolic compounds. One common method involves the nucleophilic substitution reaction where acridine is reacted with 2,6-dimethoxyphenol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acridine moiety can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine derivatives.
科学研究应用
Chemistry: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol is used as a precursor in the synthesis of more complex acridine derivatives. It is also used in studying the photophysical properties of acridine compounds .
Biology: The compound is studied for its DNA intercalation properties, which make it a potential candidate for anticancer research. It is also used in studying the interactions between DNA and small molecules .
Medicine: Due to its ability to intercalate with DNA, the compound is researched for its potential use in chemotherapy. It is also investigated for its antimicrobial properties .
Industry: The compound is used in the development of fluorescent dyes and materials for various industrial applications .
作用机制
The primary mechanism of action of 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol involves DNA intercalation. The acridine moiety inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s ability to intercalate with DNA also makes it a potent cytotoxic agent, which is why it is studied for its anticancer properties .
相似化合物的比较
Amsacrine: Another acridine derivative used in chemotherapy.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.
Uniqueness: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its dual methoxy groups enhance its solubility and reactivity compared to other acridine derivatives .
属性
CAS 编号 |
139501-99-8 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-(acridin-9-ylamino)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H18N2O3/c1-25-18-11-13(12-19(26-2)21(18)24)22-20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-12,24H,1-2H3,(H,22,23) |
InChI 键 |
XIQNHMFRBYWPRV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
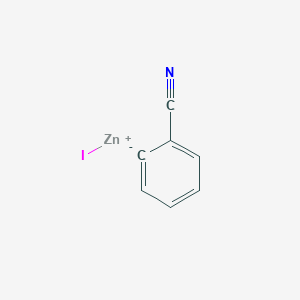
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
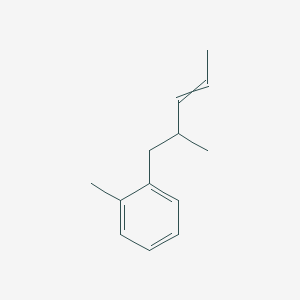
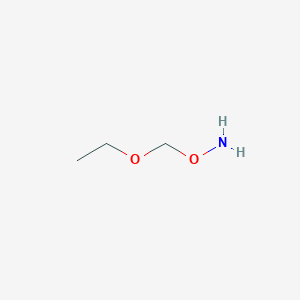
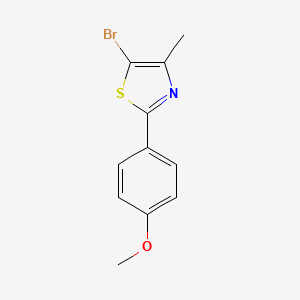

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
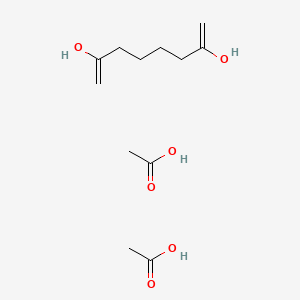
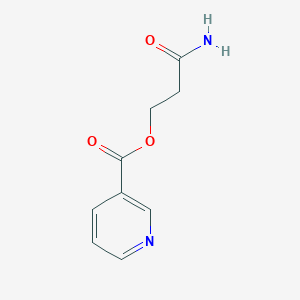
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
